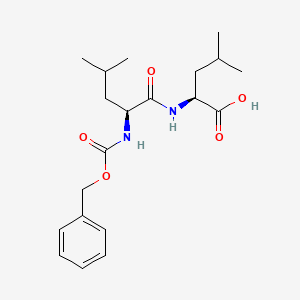

![molecular formula C12H11ClN2O2 B1336866 ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate CAS No. 7510-65-8](/img/structure/B1336866.png)

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate

Vue d'ensemble

Description

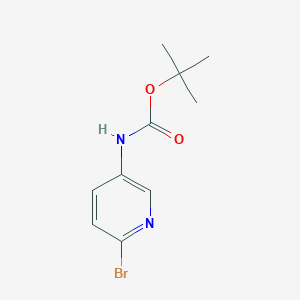

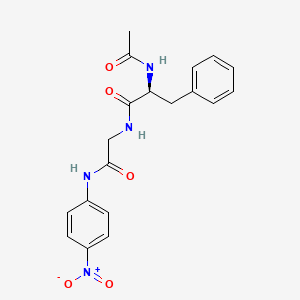

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate is a chemical compound that belongs to the family of cyanoacrylates, which are known for their adhesive properties and rapid polymerization upon exposure to moisture. The compound features a 2-chlorophenyl group attached to an amino group, which is further connected to a cyanoacrylate moiety. This structure is similar to other cyanoacrylate derivatives that have been synthesized and characterized in various studies, such as the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate and ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .

Synthesis Analysis

The synthesis of related cyanoacrylate compounds typically involves the reaction of ethyl cyanoacetate with different reagents to introduce the desired substituents. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . Similarly, the synthesis of ethyl 2-((alkylamino)(cyano)methyl) acrylates was reported through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines . These methods could potentially be adapted for the synthesis of ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives is often characterized by spectroscopic methods and single-crystal X-ray diffraction. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined to have a three-dimensional supramolecular network with various noncovalent interactions stabilizing the molecular conformation . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the enamine tautomer with the cyano group cis to the 4-chlorophenyl group . These analyses provide insights into the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

Cyanoacrylate compounds are known to undergo rapid polymerization in the presence of amines, with the reactivity varying depending on the nature of the amine. A study on the reactivity of ethyl cyanoacrylate (ECA) with different amines showed that tertiary amines initiate rapid polymerization, while primary and secondary amines result in slower reactions, forming low molecular weight oligomers or polymers . This suggests that the presence of the 2-chlorophenylamino group in ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate could influence its reactivity and polymerization behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal structure of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate revealed intramolecular N-H⋯O hydrogen bonding and intermolecular C-H⋯O and C-H⋯N hydrogen bonding interactions, which can affect the compound's melting point, solubility, and stability . The presence of halogen atoms, such as chlorine and fluorine, can also influence the compound's density and refractive index. These properties are essential for understanding the material's behavior in different environments and applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate and related compounds have been synthesized through various chemical reactions, highlighting their potential in organic synthesis and materials science. For instance, Zheng Jing (2012) detailed the synthesis of a compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, further reacting with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, confirmed by 1H NMR, IR, and X-ray crystallography Zheng Jing, 2012.

Crystal Structure and Properties

- The crystal structures and properties of these compounds have been extensively studied, revealing their intricate molecular arrangements and potential applications in materials science. For example, Dehua Zhang et al. (2009) prepared a title compound, demonstrating the dihedral angles between chlorobenzene and pyrazole rings, which contribute to a three-dimensional network formed by intermolecular interactions Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009.

Interaction with Biological Molecules

- Research has also focused on the interaction of cyanoacrylate compounds with biological molecules. A. Nyporko and Y. Blume (2014) studied the specific binding of cyanoacrylate compounds with tubulin from higher plants, revealing insights into the structural mechanisms underlying these interactions, which could have implications for understanding cyanoacrylate's biological effects A. Nyporko, Y. Blume, 2014.

Environmental Stability and Degradation

- The environmental behavior of cyanoacrylate compounds, such as their degradation kinetics in soil and sludge, has been investigated, providing valuable data on their environmental stability. S. S. Donau et al. (2019) conducted studies on the degradation of phenamacril, a related cyanoacrylate, showing its inherent degradability and degradation kinetics in soils S. S. Donau, U. Bollmann, R. Wimmer, K. Bester, 2019.

Applications in Materials Science

- In materials science, the properties of cyanoacrylate derivatives have been exploited in the design of novel chromophores and polymers, indicating their versatility in this field. For example, Sheng-li Li et al. (2013) designed and synthesized a novel chromophore using ethyl cyanocaetate group as an auxiliary electron acceptor, revealing its significant two-photon absorption cross-sections Sheng-li Li et al., 2013.

Orientations Futures

Propriétés

IUPAC Name |

ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQAAUPCCUXBT-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419698 | |

| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

CAS RN |

7510-65-8 | |

| Record name | NSC405746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)